molecular formula C13H15N5O2 B2473049 morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone CAS No. 1396685-02-1

morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone

Cat. No. B2473049
CAS RN: 1396685-02-1
M. Wt: 273.296
InChI Key: PAXNQAJGQFBZLK-UHFFFAOYSA-N
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Description

Morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone, also known as MTM, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTM belongs to the class of tetrazole-based compounds, which have been reported to exhibit various biological activities.

Scientific Research Applications

Anti-Inflammatory Properties

Morpholino derivatives have been investigated for their anti-inflammatory potential. Notably, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides were synthesized. Among these compounds, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties demonstrated promising anti-inflammatory activity. Specifically, compounds 8b and 9b exhibited high inhibitory activity against COX-1 (IC50 values of 11.34 µM and 11.21 µM, respectively) and excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they showed significant inhibition of albumin denaturation .

Antiviral Activity

While not directly studied for the compound , indole derivatives (which share some structural features with morpholino) have demonstrated antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus, and 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus .

Drug Design and Development

The indole scaffold, which shares similarities with morpholino, has been widely used in drug discovery due to its versatility. Medicinal chemists often explore the pharmacophore space provided by sp3-hybridized atoms in the pyrrolidine ring. The non-planarity of the ring (referred to as “pseudorotation”) contributes to increased three-dimensional coverage. Researchers have synthesized various indole derivatives to target specific receptors and develop novel therapeutic compounds .

properties

IUPAC Name

[2-(4-methylphenyl)tetrazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-10-2-4-11(5-3-10)18-15-12(14-16-18)13(19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXNQAJGQFBZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone

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